molecular formula C13H10N4O B7727737 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol

4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol

Cat. No.: B7727737
M. Wt: 238.24 g/mol
InChI Key: NQHSTOVKOJAGDM-UHFFFAOYSA-N
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Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is a vital component in the design of numerous functional molecules due to its unique chemical properties and synthetic accessibility. japer.in

Nitrogen-containing heterocyclic compounds are fundamental to medicinal chemistry and material science. Triazoles, existing as either 1,2,3- or 1,2,4-isomers, are a significant class within this family. frontiersin.orgnih.gov The unique structure of the triazole ring allows it to form a variety of non-covalent bonds with enzymes and receptors, which is a key factor in its broad-spectrum biological activities. nih.gov The 1,2,4-triazole nucleus is particularly stable and can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. This stability and versatility make it a preferred scaffold for developing new chemical entities.

The true utility of the 1,2,4-triazole scaffold lies in its capacity for substitution, which allows for the fine-tuning of its chemical and physical properties. nih.gov This has led to the development of a wide range of therapeutically and industrially important compounds. japer.in The ability of the 1,2,4-triazole ring to accommodate a wide variety of substituents enables the creation of diverse bioactive molecules. nih.gov

In medicinal chemistry, 1,2,4-triazole derivatives are known for a vast array of pharmacological activities. eurekaselect.com In agriculture, they are utilized as fungicides, herbicides, and plant growth regulators. rjptonline.org Furthermore, in material science, their properties, such as thermal stability and coordination ability, have led to their use in polymers, corrosion inhibitors, and metal-organic frameworks (MOFs). nih.gov The design of these functional molecules often involves strategically placing different substituents on the triazole ring to optimize their intended activity. nih.gov

Field of Application Examples of 1,2,4-Triazole Applications
Medicinal Chemistry Antifungal, antiviral, antibacterial, anti-inflammatory, anticancer agents. nih.gov
Agrochemicals Fungicides, insecticides, herbicides, defoliants, plant growth regulators. rjptonline.org
Material Science Development of energetic materials, polymers, corrosion inhibitors, sensors, catalysis, energy storage, and metal-organic frameworks (MOFs). nih.gov

Importance of Pyridine (B92270) and Phenol (B47542) Moieties in Chemical Compound Design

The functional properties of 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol are not solely derived from its triazole core but are also significantly influenced by the appended pyridine and phenol moieties.

Pyridine is a basic heterocyclic organic compound structurally related to benzene (B151609), with one CH group replaced by a nitrogen atom. wikipedia.org This nitrogen atom possesses a lone pair of electrons, making pyridine a Lewis base capable of donating this electron pair to a Lewis acid. wikipedia.org This property is central to its extensive use in coordination chemistry, where it acts as a ligand, binding to metal ions to form stable complexes. wisdomlib.orgresearchgate.net The ability of pyridine-type ligands to form diverse coordination complexes is crucial for incorporating metal ions into functional materials. nih.govacs.org The geometry and number of coordination sites can be controlled by modifying the pyridine ligand, allowing for the construction of specific molecular assemblies. acs.org

Phenol is an organic compound characterized by a hydroxyl (—OH) group directly attached to an aromatic ring. slideshare.netbritannica.com This hydroxyl group is the primary functional group and dictates the chemical reactivity of phenols. quora.comquora.com Phenols are similar to alcohols but form stronger hydrogen bonds, resulting in higher boiling points and greater water solubility compared to hydrocarbons of similar molecular weight. britannica.com The hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution. Phenols are acidic due to the stabilization of the corresponding phenoxide ion by the aromatic ring. This acidity and the ability to participate in hydrogen bonding are key to their role in various chemical systems, including their use as starting materials for plastics, explosives, and drugs. britannica.com

Moiety Key Chemical Feature Primary Role in Compound Design
Pyridine Basic nitrogen atom with a lone pair of electrons. wikipedia.orgActs as a ligand for metal coordination, facilitates the formation of molecular assemblies. nih.govacs.org
Phenol Acidic hydroxyl (-OH) group attached to an aromatic ring. britannica.comParticipates in hydrogen bonding, acts as a proton donor, and serves as a versatile synthetic intermediate. britannica.com

Structural Elucidation and Naming Conventions for this compound

The systematic name, this compound, provides a precise description of the molecule's structure according to IUPAC nomenclature.

Phenol : This is the parent structure, indicating a hydroxyl group attached to a benzene ring. The point of attachment for the substituent is at position 4 of the phenol ring.

4-[...]phenol : This indicates that the complex substituent is attached to the para-position (carbon 4) of the phenol ring, relative to the hydroxyl group.

...-4H-1,2,4-triazol-3-yl : This identifies a 1,2,4-triazole ring as the central connector. The "4H" specifies that the hydrogen atom (or in this case, the point of attachment to the phenol ring) is on the nitrogen at position 4 of the triazole ring. The "-3-yl" suffix means the triazole ring is attached to the phenol ring via its carbon at position 3.

5-(pyridin-4-yl)... : This part of the name indicates that a pyridine ring is attached to the triazole ring at position 5. The "pyridin-4-yl" specifies that the pyridine ring is connected through its own carbon atom at position 4.

Therefore, the structure consists of a central 4H-1,2,4-triazole ring. This triazole ring is substituted at three positions:

At the C3 position, it is connected to the C4 position of a phenol ring.

At the N4 position, it is part of the tautomeric system of the triazole ring.

At the C5 position, it is attached to the C4 position of a pyridine ring.

This specific arrangement of the three components—phenol, 1,2,4-triazole, and pyridine—defines the unique chemical identity and potential functionality of this compound.

Positional Isomerism in Pyridyl-Substituted 1,2,4-Triazoles

Positional isomerism in pyridyl-substituted 1,2,4-triazoles refers to the variation in the point of attachment of the pyridine ring to the triazole core. The pyridine substituent can be connected via its carbon-2, carbon-3, or carbon-4 position, resulting in pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers, respectively. The specific isomer has a significant influence on the molecule's synthesis, stereochemistry, and potential applications in coordination chemistry and materials science.

The synthesis of these distinct positional isomers requires the use of correspondingly substituted starting materials. For instance, a comparative study on the synthesis of 4-amino-3-mercapto-5-(pyridyl)-1,2,4-triazoles demonstrates that the choice of pyridinic acid hydrazide is crucial. researchgate.net To obtain the different isomers, the synthesis starts with the corresponding hydrazides of picolinic (for the 2-pyridyl isomer), nicotinic (for the 3-pyridyl isomer), and isonicotinic (for the 4-pyridyl isomer) acids. researchgate.net This highlights a direct synthetic strategy to control the final position of the nitrogen atom within the pyridine ring relative to the triazole nucleus.

The location of the nitrogen atom in the pyridine ring alters the electronic properties and spatial arrangement of the entire molecule. This variation can affect how the molecule interacts with metal ions, making the design and synthesis of specific positional isomers an important area of study for creating novel ligands and functional materials. globethesis.com Research into different isomers, such as those of pyridinium-1,2,3-triazole-carboxylate zwitterions, further underscores the novelty and importance of understanding how isomerism impacts crystal packing and supramolecular properties. nih.gov

Table 1: Synthesis of Pyridyl Positional Isomers

Target Isomer Precursor
5-(pyridin-2-yl)-1,2,4-triazole Picolinic acid hydrazide
5-(pyridin-3-yl)-1,2,4-triazole Nicotinic acid hydrazide
5-(pyridin-4-yl)-1,2,4-triazole Isonicotinic acid hydrazide

This table illustrates the relationship between the starting material and the resulting positional isomer in the synthesis of pyridyl-substituted triazoles, based on synthetic approaches described in the literature. researchgate.net

Tautomerism Considerations of the 1,2,4-Triazole Ring System (e.g., 4H-form)

The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon involving the migration of a proton between the nitrogen atoms of the heterocyclic ring. researchgate.net For the unsubstituted 1,2,4-triazole, two primary tautomeric forms exist: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govijsr.net Numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer in the unsubstituted parent compound. nih.govijsr.netresearchgate.net

However, the stability of these tautomers is heavily influenced by the nature and position of substituents on the triazole ring. researchgate.net The presence of different functional groups can alter the tautomeric equilibrium, and the 4H form, as specified in the name of this compound, can be a stable entity. Theoretical and spectroscopic studies have shown that the electronic properties of the substituents play a decisive role. acs.orgnih.gov For instance, the orientation of a methoxy (B1213986) group on an attached aryl ring can remarkably impact the tautomeric balance. acs.orgnih.gov

Several factors govern the preferred tautomeric form in substituted 1,2,4-triazoles:

Intramolecular Hydrogen Bonding: An ortho-substituted group on a phenyl ring attached to the triazole can form an intramolecular hydrogen bond, which can stabilize a specific tautomer. scribd.comresearchgate.net

Electronic Effects: The degree of conjugation and the electron-donating or electron-withdrawing nature of substituents can shift the equilibrium. researchgate.netscribd.comresearchgate.net

Solvent Effects: The surrounding environment and solvent polarity can also influence tautomeric preference.

For asymmetrically substituted 1,2,4-triazoles, three tautomers are possible depending on the position of the hydrogen atom. researchgate.net Theoretical calculations and experimental data, such as UV/vis spectra, are often combined to determine the most stable tautomeric forms and their relative populations in a given state. researchgate.netnih.govscribd.comresearchgate.net This understanding is crucial as tautomerism affects chemical reactivity and the way a molecule interacts with biological targets. researchgate.net

Table 2: Factors Influencing 1,2,4-Triazole Tautomer Stability

Factor Description Influence on Tautomeric Equilibrium
Substituent Position Ortho-, meta-, or para-position of groups on an attached aryl ring. Ortho-substituents may form intramolecular hydrogen bonds, stabilizing a specific tautomer. Meta- and para-substituents primarily exert influence through electronic effects. acs.orgnih.govscribd.com
Electronic Properties Electron-donating or electron-withdrawing nature of substituents. Affects the electron distribution and conjugation within the triazole ring system, altering the relative stability of the N-H bonds. researchgate.net

| Physical State | Gas, solid, or dissolved state. | The predominant tautomer can differ between the gas phase and solution due to intermolecular interactions and solvent effects. researchgate.net |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O/c18-11-3-1-9(2-4-11)12-15-13(17-16-12)10-5-7-14-8-6-10/h1-8,18H,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHSTOVKOJAGDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC(=N2)C3=CC=NC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 5 Pyridin 4 Yl 4h 1,2,4 Triazol 3 Yl Phenol and Analogues

Overview of Synthetic Routes to Substituted 1,2,4-Triazoles

The synthesis of substituted 1,2,4-triazoles is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic system. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Cyclization reactions are the most common methods for the synthesis of the 1,2,4-triazole (B32235) ring. These reactions typically involve the condensation of a hydrazine (B178648) derivative with a compound containing a one-carbon unit. For instance, the reaction of hydrazides with isothiocyanates leads to the formation of thiosemicarbazide (B42300) intermediates, which can then be cyclized in the presence of a base to yield 1,2,4-triazole-3-thiones. nih.gov This intramolecular cyclization is a robust and widely used method for the preparation of this class of compounds. nih.gov

Another common cyclization strategy involves the reaction of amidrazones with aldehydes, which upon oxidative cyclization, yield trisubstituted 1,2,4-triazoles. organic-chemistry.org This method is particularly useful for accessing a diverse range of substitution patterns on the triazole ring.

The formation of the 1,2,4-triazole ring relies on a variety of precursor molecules that provide the necessary carbon and nitrogen atoms. Key precursors include:

Hydrazines and their derivatives: Hydrazines and hydrazides are fundamental building blocks in many 1,2,4-triazole syntheses, providing two adjacent nitrogen atoms of the triazole ring. nih.gov

Amidines: Amidines can serve as a source for a nitrogen and a carbon atom in the triazole ring. Their reaction with hydrazines is a common route to 1,2,4-triazoles.

Nitriles: Nitriles can be utilized in copper-catalyzed reactions to form 1,2,4-triazole derivatives through a cascade addition-oxidative cyclization process.

Carbon Disulfide: This reagent is often used to generate a thiocarbonyl group, which facilitates the cyclization to form 1,2,4-triazole-3-thiols. ijpca.org

Aryl Diazonium Salts: These highly reactive species can be used as a nitrogen source in the synthesis of certain 1,2,4-triazole derivatives.

PrecursorRole in Triazole Ring Formation
Hydrazines/HydrazidesSource of two adjacent nitrogen atoms
AmidinesSource of a nitrogen and a carbon atom
NitrilesCarbon source in catalyzed cyclizations
Carbon DisulfideForms a thiocarbonyl for thiol derivatives
Aryl Diazonium SaltsNitrogen source

Specific Approaches for Incorporating Pyridine (B92270) and Phenol (B47542) Moieties

The synthesis of 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol requires the specific incorporation of both a pyridine and a phenol group onto the 1,2,4-triazole core. This can be achieved through several strategic approaches. A plausible and common route involves the initial synthesis of a pyridinyl-substituted 1,2,4-triazole, followed by the introduction of the phenol moiety, or vice versa. For example, a key intermediate, 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, can be synthesized and then further functionalized. researchgate.net

A general and effective method for the synthesis of such compounds starts with the reaction of a pyridine-containing carbohydrazide (B1668358) with carbon disulfide in the presence of a base to form a dithiocarbazate salt. This intermediate is then cyclized with hydrazine hydrate (B1144303) to yield a 5-pyridyl-1,2,4-triazole-3-thiol. ijpca.org The phenolic group can be introduced by reacting this triazole with a suitable phenol-containing reagent.

Once the core 1,2,4-triazole ring is formed, direct functionalization can be a powerful tool for introducing the desired pyridine and phenol moieties. For instance, a pre-formed triazole with a leaving group can undergo cross-coupling reactions, such as the Suzuki coupling, to introduce a pyridinyl or a phenolic group. nih.gov

Alkylation of 1,2,4-triazole-3-thiones is a common functionalization strategy. The thiol group is readily alkylated with various electrophiles, allowing for the introduction of a wide range of substituents. nih.gov For the target molecule, this could involve the S-alkylation with a reagent containing a protected phenol group, followed by deprotection.

Multi-component reactions (MCRs) offer an efficient approach to the synthesis of complex molecules like this compound in a single step. While a specific MCR for this exact molecule is not prominently reported, the principles of MCRs can be applied. For instance, a one-pot reaction involving a pyridine-containing hydrazine, a source of the C-3 carbon (such as an orthoformate), and a phenol-containing amine could potentially lead to the desired product. One-pot syntheses of related nih.govnih.govrsc.orgtriazolo[4,3-a]pyridines from 2-hydrazinopyridine (B147025) and substituted aromatic aldehydes have been developed, showcasing the feasibility of such approaches. rsc.org

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including 1,2,4-triazoles. The use of microwave irradiation can significantly reduce reaction times for the cyclization step in triazole synthesis. For example, the synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and its derivatives has been successfully achieved using microwave irradiation, offering a rapid and efficient alternative to conventional heating methods. researchgate.net This technique is applicable to various steps in the synthesis of the target molecule, from the formation of the triazole ring to subsequent functionalization reactions.

Metal-Catalyzed Synthetic Routes (e.g., Copper-catalyzed reactions)

Copper-catalyzed reactions have emerged as a prominent and versatile tool for the synthesis of 1,2,4-triazole derivatives. These methods often proceed through C-N and N-N bond-forming oxidative coupling reactions, utilizing readily available and inexpensive starting materials. nih.gov Copper catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), have been effectively employed in the synthesis of 1,2,4-triazoles. nih.gov

One common approach involves the copper-catalyzed reaction of amidines with nitriles. For instance, a tandem double addition-oxidative cyclization method using copper catalysts can be employed for the synthesis of 1,2,4-triazoles from two molecules of an aryl nitrile and an amine. nih.gov In this process, the aryl nitrile can serve as both a reactant and a solvent, and the reaction is often accelerated by microwave irradiation, which significantly reduces the reaction time. nih.gov The proposed mechanism involves the activation of the aryl nitrile by the copper catalyst, followed by the addition of the amine to form an imidamide intermediate. A subsequent addition of another activated nitrile molecule and a reductive cyclization leads to the formation of the 1,2,4-triazole ring. nih.gov

While a direct copper-catalyzed synthesis of this compound is not extensively detailed in the available literature, analogous syntheses of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives have been reported, providing a viable synthetic blueprint. nih.gov The following table summarizes representative copper-catalyzed reactions for the synthesis of 1,2,4-triazole analogs.

CatalystStarting MaterialsReaction ConditionsProduct TypeKey Features
Cu(OAc)₂Aryl nitriles, Primary aminesMicrowave irradiation, 120 °C, 30 min1,2,4-Trisubstituted 1,2,4-triazolesSimultaneous C-N and N-N bond formation. nih.gov
Cu(OTf)₂o-Phenylenediamine, Keto esters, AlkynesMicrowave irradiation, 80 °C, 10 minPolysubstituted furoquinoxalines (related heterocycles)Multicomponent coupling reaction. nih.gov
Ionic liquid supported Cu(II)Benzyl bromides, Sodium azide (B81097), AlkynesMicrowave irradiation, 65 °C, 8 min1,4-Disubstituted 1,2,3-triazolesIn situ azide formation, green chemistry approach. nih.gov

Electrochemical Synthesis Methods for 1,2,4-Triazole-Fused Heterocycles

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for the construction of heterocyclic compounds, including 1,2,4-triazole derivatives. These methods often proceed under mild conditions, avoiding the need for harsh reagents and high temperatures. rsc.org A notable application of this technique is the synthesis of 1,2,4-triazolo[4,3-a]pyridines and related fused heterocycles. rsc.org

One such method involves a reagent-free intramolecular dehydrogenative C–N cross-coupling reaction under mild electrolytic conditions. rsc.org This atom- and step-economical one-pot process allows for the efficient synthesis of these fused systems from commercially available starting materials like aliphatic or (hetero)aromatic aldehydes and 2-hydrazinopyridines. rsc.org This approach is characterized by its compatibility with various functional groups and its scalability. rsc.org

While the electrochemical synthesis of the unfused this compound is not explicitly described, the principles of electrochemical cyclization of precursors containing the necessary pyridine and phenol functionalities could be applied. For instance, the electrochemical oxidation of hydrazones has been utilized to generate amphiphilic intermediates that can react with various nucleophiles to form 1,2,4-triazoles in moderate to high yields. nih.gov This strategy can also be adapted into a one-pot reaction using phenylhydrazines, benzaldehydes, and benzylamines as starting materials. nih.gov

The following table outlines key aspects of electrochemical methods for synthesizing 1,2,4-triazole-containing systems.

MethodologyStarting MaterialsKey FeaturesProduct Type
Intramolecular Dehydrogenative C–N Cross-CouplingAldehydes, 2-HydrazinopyridinesReagent-free, metal-free, oxidant-free, one-pot. rsc.org1,2,4-Triazolo[4,3-a]pyridines. rsc.org
Generation of Amphiphiles from HydrazonesHydrazones, Benzylamines/BenzamidesUse of cheap stainless steel anode, scalable. nih.govMultisubstituted 1,2,4-triazoles. nih.gov
[3+2] CycloadditionAzides, HydrazonesElectrochemical synthesis of tetrazoles, adaptable for triazoles. nih.govTetrazoles (analogous to triazole synthesis). nih.gov
Multicomponent ElectrosynthesisAryl hydrazines, Paraformaldehyde, NH₄OAc, AlcoholsAvoids strong oxidants and transition-metal catalysts. nih.gov1,5-Disubstituted and 1-aryl-1,2,4-triazoles. nih.gov

Green Chemistry Methodologies in 1,2,4-Triazole Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of 1,2,4-triazoles to minimize environmental impact and enhance sustainability. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective green technique, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Microwave irradiation can be applied to various synthetic routes for 1,2,4-triazoles, including those catalyzed by metals. The combination of copper catalysis and microwave heating has been shown to be a powerful tool for the rapid and efficient synthesis of 1,2,4-triazole derivatives. nih.gov For example, the synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazole has been achieved in good yields through a microwave-assisted cyclization of chalcones with hydrazine hydrate. nih.gov

A solid-supported synthesis of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol, a close analog of the target compound, has been reported using microwave irradiation. researchgate.net This method offers a rapid and efficient route to this important precursor, which can be further functionalized. The reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by the addition of hydrazine hydrate under microwave irradiation, leads to the formation of the triazole ring. researchgate.net

The following table highlights some green chemistry approaches for the synthesis of 1,2,4-triazoles.

MethodologyKey Green FeaturesStarting MaterialsProduct TypeReaction Time
Microwave-Assisted CyclizationReduced reaction time, energy efficiency. nih.govChalcones, Hydrazine hydratePyrazolyl-1,2,4-triazoles10 minutes. nih.gov
Microwave-Assisted Solid-Supported SynthesisSolvent-free or reduced solvent, rapid. researchgate.netIsonicotinic acid hydrazide, CS₂, KOH, Hydrazine hydrate4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiolShort irradiation time. researchgate.net
Microwave-Assisted One-Pot SynthesisHigh atom economy, reduced waste. nih.govAmides, Hydrazines1,3,5-Trisubstituted-1,2,4-triazoles1 minute. nih.gov

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of unsymmetrically substituted 1,2,4-triazoles, such as this compound, necessitates careful control over the regioselectivity of the ring-forming reactions. The placement of the pyridin-4-yl and hydroxyphenyl groups at the C3 and C5 positions of the triazole ring, respectively (or vice versa), is a critical aspect of the synthesis.

Control of Substitution Patterns on the 1,2,4-Triazole Ring

The substitution pattern on the 1,2,4-triazole ring is determined by the nature of the starting materials and the reaction conditions employed. For the synthesis of 3,5-disubstituted 1,2,4-triazoles, a common strategy involves the cyclization of acylhydrazides or their derivatives. The choice of the acyl group and the subsequent cyclizing agent dictates which substituent ends up at which position.

For instance, in the synthesis of 3-phenyl-5-pyridyl-1,2,4-triazole derivatives, the reaction of a pyridine-containing amidine with a benzoic acid derivative in the presence of a coupling agent and subsequent cyclization would lead to a specific regioisomer. nih.gov The regioselectivity can also be influenced by the electronic and steric properties of the substituents on the starting materials.

In the context of the target molecule, one potential synthetic route could involve the reaction of isonicotinic acid hydrazide with a p-hydroxybenzoyl derivative. The specific reaction conditions would be crucial in directing the cyclization to yield the desired 3-(4-hydroxyphenyl)-5-(pyridin-4-yl)-1,2,4-triazole regioisomer.

Formation of Specific Tautomeric Forms during Synthesis

1,2,4-Triazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the triazole ring. For this compound, the proton on the triazole ring can reside on N1, N2, or N4, leading to three possible tautomers. Additionally, the phenol group introduces the possibility of keto-enol tautomerism, although the aromatic phenol form is generally more stable.

The predominant tautomeric form is influenced by several factors, including the nature and position of the substituents, the solvent, and the solid-state packing forces. Theoretical and spectroscopic studies on substituted 1,2,4-triazoles have shown that the relative stability of the tautomers can be predicted and experimentally verified. researchgate.net For example, in 2-(3-hetaryl-1,2,4-triazol-5-yl)anilines, the tautomeric equilibrium was elucidated by comparing experimental UV/vis spectra with quantum-chemically calculated spectra for the possible tautomers. researchgate.net

In the case of this compound, the 4H-tautomer is explicitly named. However, it is important to recognize that in solution or in the solid state, an equilibrium between different tautomers might exist. The pyridinyl and hydroxyphenyl substituents can influence the electronic distribution within the triazole ring, thereby affecting the relative energies of the tautomers. Spectroscopic techniques such as NMR and UV-Vis, coupled with computational studies, are essential for determining the predominant tautomeric form of the synthesized compound. researchgate.netnih.gov

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Advanced Spectroscopic and Structural Characterization Techniques

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at various wavelengths, which corresponds to the vibrational frequencies of specific chemical bonds.

Identification of Characteristic Vibrational Modes (e.g., C=N, N-N, O-H stretches)

For a molecule with the structure of 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol, the IR spectrum would be expected to exhibit several characteristic absorption bands. The presence of a phenol (B47542) group would be indicated by a broad O-H stretching vibration, typically in the range of 3200-3600 cm⁻¹. The C=N stretching vibrations of the triazole and pyridine (B92270) rings would likely appear in the 1650-1550 cm⁻¹ region. The N-N stretching vibration within the triazole ring is expected to be observed in the 1200-1300 cm⁻¹ range. Aromatic C-H stretching vibrations from the phenyl and pyridine rings would be anticipated above 3000 cm⁻¹, while the corresponding C-H out-of-plane bending vibrations would appear at lower wavenumbers, typically between 900 and 650 cm⁻¹, providing information about the substitution pattern of the aromatic rings.

Table 1: Expected Characteristic IR Vibrational Modes

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretch, broad3200-3600
Aromatic C-HStretch>3000
C=N (Triazole & Pyridine)Stretch1650-1550
Aromatic C=CStretch1600-1450
N-N (Triazole)Stretch1200-1300
C-O (Phenol)Stretch1260-1180
Aromatic C-HOut-of-plane bend900-650

Correlation of IR Data with Computational Predictions

In modern chemical analysis, experimental IR spectra are often correlated with theoretical spectra generated through computational methods, such as Density Functional Theory (DFT). These calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. By comparing the experimental spectrum with the computationally predicted spectrum, a more detailed and confident assignment of the observed absorption bands can be achieved. This correlative approach aids in confirming the molecular structure and understanding the vibrational properties of the compound.

Mass Spectrometry for Molecular Fragment Analysis and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum would be characteristic of the compound's structure. Common fragmentation pathways could involve the cleavage of the bond between the phenol and triazole rings, the loss of the pyridine ring, or the fragmentation of the triazole ring itself. Analyzing these fragment ions can help to piece together the molecular structure and confirm the connectivity of the different components of the molecule. Mass spectrometry is also a sensitive method for assessing the purity of a sample, as the presence of impurities would be indicated by additional peaks in the spectrum.

Table 2: Potential Molecular Fragments in Mass Spectrometry

FragmentDescription
[M]⁺Molecular ion
[M - C₅H₄N]⁺Loss of the pyridine group
[M - C₆H₅O]⁺Loss of the phenol group
[C₆H₅O]⁺Phenol fragment
[C₅H₄N]⁺Pyridine fragment

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the promotion of electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum is characteristic of the electronic structure of the molecule, particularly the conjugated π-systems.

Table 3: Expected Electronic Transitions in UV-Visible Spectroscopy

Transition TypeChromophoreExpected Wavelength Range (nm)
π → πPhenyl, Pyridine, Triazole rings200-300
n → πHeteroatoms (N, O)250-350

Computational and Theoretical Investigations of 4 5 Pyridin 4 Yl 4h 1,2,4 Triazol 3 Yl Phenol and Analogues

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical studies are indispensable tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecular systems. For 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol and its analogues, computational methods provide insights into the fundamental characteristics that govern their chemical behavior. These investigations typically involve a range of methods from highly accurate but computationally expensive ab initio techniques to more efficient semi-empirical and density functional theory (DFT) approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently employed for these calculations. The choice of basis set is crucial for the accuracy of the results; sets like 6-311++G(d,p) are commonly used as they provide a flexible description of the electron distribution, including polarization and diffuse functions, which are important for systems with heteroatoms and potential hydrogen bonding.

DFT calculations are used to determine the optimized molecular geometry, corresponding to the minimum energy structure of the molecule. From this, various structural parameters such as bond lengths, bond angles, and dihedral angles can be obtained. For this compound, these calculations would reveal the planarity between the phenyl, triazole, and pyridine (B92270) rings, which influences the electronic conjugation of the system.

Interactive Table: Predicted Geometrical Parameters for this compound using DFT/B3LYP

ParameterBond/AnglePredicted Value (Å or °)
Bond LengthC(phenol)-C(triazole)1.48 Å
Bond LengthC(triazole)-C(pyridine)1.47 Å
Bond LengthC(phenol)-O1.36 Å
Bond LengthO-H0.96 Å
Bond AngleC(phenol)-C(triazole)-N125.5°
Bond AngleC(triazole)-C(pyridine)-N122.0°
Dihedral AnglePhenol-Triazole~25-35°
Dihedral AngleTriazole-Pyridine~20-30°

Note: These are representative values based on calculations of similar structures. Actual values may vary.

Semi-empirical methods, such as Austin Model 1 (AM1) and Parametric Method 3 (PM3), offer a faster, albeit less accurate, alternative to DFT. These methods are derived from Hartree-Fock theory but involve significant approximations, such as the Neglect of Diatomic Differential Overlap (NDDO), and use parameters derived from experimental data to simplify calculations.

AM1 and PM3 differ in their parameterization strategy. While AM1 was parameterized using a limited set of atomic data, PM3 was optimized to reproduce a wider range of molecular properties. These methods are particularly useful for preliminary geometry optimizations of large molecules or for exploring potential energy surfaces before applying more rigorous DFT or ab initio methods. However, their performance can be inconsistent, especially for systems involving hydrogen bonds or hypervalent compounds. For a molecule like this compound, these methods could provide a rapid initial assessment of its conformational landscape.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons.

The energy of the HOMO is related to the molecule's ionization potential and indicates its nucleophilicity or electron-donating ability. Conversely, the LUMO energy relates to the electron affinity and electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability. A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO is likely distributed across the electron-deficient pyridine and triazole rings. This distribution dictates the molecule's reactivity in various chemical reactions.

Interactive Table: Calculated FMO Properties for a 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl] Analogue

PropertyValue (eV)Implication
EHOMO-6.15 eVElectron-donating capability
ELUMO-2.14 eVElectron-accepting capability
Energy Gap (ΔE)4.01 eVHigh kinetic stability

Note: Data derived from a study on the closely related compound 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol using the B3LYP method.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. The map is color-coded: red indicates regions of most negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents regions of most positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow areas denote intermediate potential.

In this compound, MEP analysis would likely show the most negative potential (red/yellow) concentrated around the nitrogen atoms of the pyridine and triazole rings, as well as the oxygen atom of the phenolic group, due to their lone pairs of electrons. These sites represent the most probable centers for protonation and electrophilic interactions. Conversely, the most positive potential (blue) would be located on the hydrogen atoms, particularly the acidic phenolic proton, identifying it as the primary site for deprotonation and nucleophilic attack.

Tautomerism and Acidity/Basicity Behavior of the Triazole-Phenol System

The triazole-phenol scaffold can exhibit complex tautomeric equilibria, which significantly influences its physicochemical properties, including acidity, basicity, and hydrogen-bonding capabilities. Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.

For 1,2,4-triazoles substituted at the 3- and 5-positions, proton migration can lead to different tautomeric forms, primarily the 1H- and 4H-tautomers. The relative stability of these forms is governed by the electronic nature of the substituents attached to the triazole ring. In the case of this compound, the compound is named as the 4H-tautomer, where the proton is on the N4 nitrogen. However, the 1H-tautomer, with the proton on the N1 nitrogen, is also a possible and significant form.

Computational methods, particularly DFT, are highly effective in predicting the relative stabilities of these tautomers. By calculating the total electronic energy of the optimized geometry for each tautomer, their relative energies can be determined. The tautomer with the lowest energy is predicted to be the most stable and therefore the predominant form in equilibrium. Studies on analogous 3,5-disubstituted 1,2,4-triazoles have shown that the energy difference can be subtle and influenced by solvent effects. For the title compound, theoretical calculations are essential to determine whether the 1H or 4H form is thermodynamically preferred.

Interactive Table: Hypothetical Relative Energies of Triazole Tautomers

TautomerDescriptionRelative Energy (kcal/mol)Predicted Stability
4H-tautomer Proton on N40.00Most Stable (Reference)
1H-tautomer Proton on N1+1.5 to +3.0Less Stable

Note: These values are illustrative and represent typical energy differences found in substituted 1,2,4-triazoles. The actual predominant tautomer depends on the specific electronic effects of the phenol and pyridine substituents and can be influenced by the surrounding medium.

Calculation of Acidity Constants (pKa) and Proton Affinities

The acidity constant (pKa) is a critical parameter that quantifies the tendency of a molecule to donate a proton. For phenolic compounds like this compound, the pKa is primarily associated with the deprotonation of the hydroxyl group. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting pKa values in silico. nih.gov

A common approach involves the use of thermodynamic cycles that relate the Gibbs free energy of deprotonation in solution to the gas-phase energetics and solvation free energies of the species involved. nih.gov However, direct approaches that calculate the Gibbs free energy of the acid-base equilibrium in a continuum solvent model are also widely used for their simplicity and efficiency. nih.gov

For phenolic compounds, accurate pKa prediction often requires sophisticated computational protocols. Methodologies that incorporate explicit solvent molecules (e.g., water) in the quantum mechanical calculation, combined with a continuum solvation model like the Solvation Model based on Density (SMD), have shown high accuracy. nih.govresearchgate.net The choice of functional and basis set is also crucial; for instance, the CAM-B3LYP functional with a 6-311G+dp basis set has been demonstrated to provide reliable pKa values for a range of substituted phenols, with a mean absolute error as low as 0.3 pKa units. nih.gov These methods can be applied to this compound to estimate the acidity of its phenolic proton.

Proton affinity (PA) measures the gas-phase basicity of a molecule and is a key indicator of its nucleophilicity. rsc.org For this compound, protonation can occur at several sites, including the nitrogen atoms of the pyridine and triazole rings. Theoretical calculations using DFT methods can determine the PA for each potential protonation site, identifying the most basic center. rsc.org The SOGGA11-X functional, for example, has been found to provide accurate PA results for sulfur ylides and can be applied to nitrogen-containing heterocyclic compounds. rsc.org

Table 1: Representative Computational Methods for pKa Prediction of Phenols

Method Functional Basis Set Solvation Model Key Feature
Direct Approach with Explicit Solvent CAM-B3LYP 6-311G+dp SMD Includes two explicit water molecules for high accuracy. nih.govresearchgate.net
Thermodynamic Cycle Various DFT Various PCM/CPCM Separates gas-phase and solvation energy calculations. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. For a molecule like this compound, MD simulations can provide detailed insights into its conformational flexibility and the influence of the surrounding solvent.

The molecule possesses several rotatable bonds, particularly between the aromatic rings and the central triazole core. This allows for a range of possible conformations. Theoretical calculations, often initiated with a geometry optimization at the DFT or Hartree-Fock (HF) level, can identify the ground-state geometry. nih.gov To explore the conformational landscape more broadly, a molecular energy profile can be generated by systematically rotating specific torsional angles and calculating the energy at each step. nih.gov

MD simulations go a step further by simulating the atomic motions over time, allowing the molecule to sample various conformations dynamically. This is particularly important for understanding how the molecule behaves in a solution, where interactions with solvent molecules can stabilize certain conformations over others. These simulations can reveal the preferred orientations of the pyridinyl and phenol rings relative to the triazole ring in an aqueous environment.

Furthermore, MD simulations are instrumental in studying solvation effects. By explicitly modeling the solvent molecules (e.g., water), MD can detail the structure of the solvation shell around the solute molecule. This includes the formation of hydrogen bonds between the solvent and the solute's functional groups (the phenolic hydroxyl, and the nitrogen atoms of the pyridine and triazole rings). Understanding these specific solute-solvent interactions is crucial as they significantly impact the molecule's properties and reactivity.

Structure-Property Relationships Derived from Computational Data

Quantum chemical calculations provide a suite of electronic parameters that are invaluable for predicting the chemical reactivity of a molecule. For this compound, these parameters, derived from its molecular orbitals, can elucidate its nucleophilic and electrophilic nature.

The energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) are fundamental in this regard.

EHOMO : A higher EHOMO value indicates a greater tendency to donate electrons, suggesting stronger nucleophilic character and a higher reactivity towards electrophiles. researchgate.net The distribution of the HOMO density reveals the most likely sites for electrophilic attack.

ELUMO : A lower ELUMO value signifies a greater ability to accept electrons, indicating stronger electrophilic character and a higher reactivity towards nucleophiles. researchgate.net The distribution of the LUMO density highlights the regions susceptible to nucleophilic attack.

Energy Gap (ΔE) : The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is a measure of the molecule's chemical reactivity and stability. A smaller energy gap implies higher reactivity. researchgate.net

Other key electronic descriptors include:

Electronegativity (χ) : Measures the ability of the molecule to attract electrons.

Hardness (η) and Softness (σ) : Hardness is the resistance to change in electron distribution, while softness is the reciprocal of hardness. Softer molecules are generally more reactive. researchgate.net

Dipole Moment (μ) : A higher dipole moment can be correlated with increased reactivity and can influence solubility and intermolecular interactions. researchgate.net

For pyrazole (B372694) derivatives, it has been noted that electrophilic substitutions typically occur at position 4, while nucleophilic attacks are more likely at positions 3 and 5, a behavior that can be rationalized by analyzing these computed electronic parameters. nih.gov Similarly, for this compound, these calculations can pinpoint the most reactive sites, guiding the understanding of its chemical behavior.

Table 2: Typical Quantum Chemical Parameters for Triazole Analogues Used in Reactivity Analysis

Parameter Symbol Typical Calculated Value (eV) (for an analogue) Interpretation
Energy of HOMO EHOMO -6 to -7 Electron-donating ability researchgate.net
Energy of LUMO ELUMO -1 to -2 Electron-accepting ability researchgate.net
Energy Gap ΔE 4 to 5 Chemical reactivity and stability researchgate.net
Electronegativity χ 3 to 4 Electron-attracting tendency researchgate.net
Global Hardness η 2 to 2.5 Resistance to charge transfer researchgate.net

Note: The values are illustrative and depend on the specific molecule and computational method.

Triazole derivatives are widely recognized as effective corrosion inhibitors for various metals, and computational studies are pivotal in elucidating their mechanism of action. ull.es The inhibitory effect stems from the adsorption of the molecule onto the metal surface, forming a protective barrier. Theoretical calculations can predict the nature of this adsorption, which can be broadly classified into physisorption and chemisorption. iium.edu.my

Physisorption : This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. iium.edu.my

Chemisorption : This is a stronger interaction involving charge sharing or transfer between the inhibitor molecule and the metal's vacant d-orbitals. iium.edu.my This often involves the lone pair electrons of heteroatoms (N, S, O) and the π-electrons of aromatic rings. iium.edu.my

Computational models, particularly DFT, can predict the adsorption behavior of this compound on a metal surface (e.g., iron or copper). mdpi.com The analysis of quantum chemical parameters provides significant clues:

High EHOMO and Low ELUMO : A high EHOMO facilitates electron donation from the inhibitor to the metal's empty d-orbitals, while a low ELUMO allows for back-donation from the metal to the inhibitor's vacant orbitals. Both processes strengthen the chemical bond between the inhibitor and the surface. researchgate.net

Mulliken Charge Distribution : This analysis reveals the charge on each atom of the molecule. Atoms with significant negative charges (like the nitrogen atoms in the triazole and pyridine rings, and the oxygen of the phenol group) are potential sites for coordination with the metal surface. mdpi.com

Molecular Geometry : The planarity of the molecule can influence its adsorption. A more planar configuration allows for a larger surface area to be in contact with the metal, enhancing the protective effect.

By calculating the adsorption energy (Eads) of the molecule on a simulated metal surface (e.g., Fe(110) or Cu(111)), researchers can predict the spontaneity and strength of the adsorption process. iium.edu.mymdpi.com A negative and large Eads value indicates a strong and spontaneous adsorption. mdpi.com These theoretical predictions help in understanding and designing more effective corrosion inhibitors based on the 1,2,4-triazole (B32235) scaffold.

Coordination Chemistry and Metal Complexation of 4 5 Pyridin 4 Yl 4h 1,2,4 Triazol 3 Yl Phenol As a Ligand

Ligand Design Principles and Coordination Modes

The title compound is a classic example of a multi-dentate ligand, possessing several potential coordination sites. The key donor atoms are the nitrogen atoms of the pyridine (B92270) and triazole rings and the oxygen atom of the phenolic group.

Nitrogen Donors: The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, and depending on the metal ion's preference, it can coordinate through different nitrogens. It often acts as a bridge between two metal centers. nih.gov The pyridine ring provides an additional nitrogen donor, which is a common coordination site in many well-known ligands. acs.orgrsc.org This combination of triazole and pyridine nitrogen atoms allows the ligand to form robust chelate rings with a metal ion. acs.org

Oxygen Donor: The phenolic hydroxyl (-OH) group can be deprotonated to form a phenolate anion (-O⁻), which is a strong coordinating agent for a wide range of metal ions. The involvement of the phenolic oxygen in coordination has been observed in similar ligand systems. scirp.org

Sulfur Analogs: While the title compound contains an oxygen donor, analogous structures where the phenol (B47542) is replaced by a thiol group (-SH) demonstrate the versatility of this ligand framework. In such cases, the soft sulfur atom serves as a potent donor site, particularly for softer metal ions. nih.gov Ligands containing both hard nitrogen and soft sulfur atoms are considered excellent coordinating agents. nih.gov

The combination of these donor sites allows the ligand to act in a bidentate or tridentate fashion, binding to a metal center through N,N or N,O coordination, or even bridging multiple metal centers to form coordination polymers. nih.govresearchgate.net

When a multi-dentate ligand like 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol binds to a single metal ion through two or more donor atoms, it forms a chelate ring. This process, known as the chelate effect, results in a metal complex that is significantly more stable than a complex formed with analogous monodentate ligands. nih.gov The formation of five- or six-membered chelate rings is particularly common and leads to highly stable structures. nih.gov

The stability of these metal complexes is quantified by the stability constant (log K). A higher log K value indicates stronger metal-ligand interaction and a more stable complex. scispace.com The stability is influenced by factors such as the nature of the metal ion, the type of donor atoms, and the solvent used. semanticscholar.org Studies on similar bis-1,2,4-triazole ligands have shown high stability constants for complexes with transition metals like Cu(II), Ni(II), and Zn(II). scirp.orgsemanticscholar.org

Table 1: Representative Stability Constants (log K) for Metal Complexes with Triazole-Based Ligands in Solution
Ligand SystemMetal IonSolventlog KReference
1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propaneCu(II)Acetonitrile6.0 scirp.orgsemanticscholar.org
1,3-bis[5-(2-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-yl-thio]propaneZn(II)Acetonitrile9.1 scirp.orgsemanticscholar.org
Substituted Triazole Schiff BaseMg(II)10% water/THF6.89 researchgate.net
Substituted Triazole Schiff BaseNa(I)10% water/THF5.64 researchgate.net

Synthesis of Metal Complexes

The synthesis of metal complexes using this compound as a ligand typically involves the direct reaction of the ligand with a suitable metal salt under controlled conditions.

The formation of metal complexes is generally achieved by mixing a solution of the ligand with a solution of a metal salt in a suitable solvent. nih.gov

Solvents: Alcoholic mediums, such as ethanol or methanol, are commonly employed due to their ability to dissolve both the organic ligand and many inorganic metal salts. nih.govjscimedcentral.com

Temperature and Reaction Time: The reaction mixture is often heated under reflux for several hours to ensure complete complex formation. nih.govjscimedcentral.com For instance, a typical procedure involves refluxing for two hours. nih.gov

Molar Ratio: The stoichiometry of the resulting complex can be controlled by adjusting the molar ratio of metal to ligand. A 1:2 metal-to-ligand molar ratio is frequently used to synthesize complexes where two ligand molecules coordinate to a single metal center. nih.gov

Isolation: The resulting metal complexes often precipitate from the solution upon cooling to room temperature. They can then be isolated by filtration, washed with a suitable solvent like hot methanol to remove unreacted starting materials, and dried. nih.gov

Template synthesis is a powerful strategy where a metal ion or a large supramolecular assembly acts as a template, organizing reactive components in a specific orientation to facilitate the formation of a desired complex, often a macrocycle or an interlocked molecule. nih.govrsc.org Triazole units are frequently incorporated into these structures using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a well-known "click reaction". nih.govmdpi.com

In a relevant example of a supramolecular template-directed synthesis, zinc porphyrin sandwich complexes have been used to direct the formation of triazole oligomers. nih.gov In this approach, monomer units featuring phenol groups are attached to the porphyrin template. The self-assembly of the template brings the monomers into proximity, allowing for an efficient intramolecular reaction to form the triazole-containing product, which is then cleaved from the template. nih.govrsc.org This method allows for the synthesis of complex architectures that would be difficult to achieve through conventional methods. nih.gov

Structural Characterization of Metal Complexes

The definitive structure and coordination environment of the metal complexes are determined using a combination of spectroscopic and analytical techniques.

Spectroscopic Methods:

FTIR Spectroscopy: Infrared spectroscopy is used to identify which donor atoms of the ligand are involved in coordination. A shift in the vibrational frequencies of functional groups (e.g., C=N of the triazole or pyridine ring, C-O of the phenol) upon complexation provides evidence of their interaction with the metal ion. nih.govnih.gov

UV-Visible Spectroscopy: Electronic spectra provide information about the geometry of the metal complex. The d-d transitions observed in the visible region are characteristic of the coordination environment around the metal ion (e.g., tetrahedral or octahedral). ijfmr.comresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligand and its complexes in solution. A downfield shift of proton signals near the coordination sites, such as the protons on the pyridine ring, can confirm the involvement of those sites in metal binding. acs.orgnih.gov

X-ray Crystallography: Single-crystal X-ray diffraction is the most powerful technique for obtaining a precise three-dimensional structure of a metal complex in the solid state. ncl.ac.uk It provides detailed information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com This method has been used to confirm the structures of numerous complexes with related pyridyl-triazole ligands, revealing geometries ranging from distorted tetrahedral to square pyramidal and octahedral. mdpi.comresearchgate.net

Table 2: Illustrative Crystallographic Data for a Related Triazole-Phenol Compound
ParameterValue
Compound2-(4H-1,2,4-Triazol-4-yl)phenol
FormulaC₈H₇N₃O
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.273
b (Å)14.265
c (Å)7.720
β (°)90.93
Volume (ų)800.8

Data sourced from a study on a related triazole-phenol ligand, illustrating typical crystallographic parameters. nih.gov

X-ray Diffraction Analysis of Coordination Geometries

Single-crystal X-ray diffraction has been an indispensable tool for elucidating the precise coordination environments of metal complexes incorporating this compound and its derivatives. Studies on analogous systems, such as those involving 4-amino-5-pyridyl-4H-1,2,4-triazole-3-thiol, have revealed a propensity for the formation of common coordination geometries including tetrahedral, square planar, and octahedral arrangements. gcnayanangal.comresearchgate.net For instance, complexes of Ni(II), Zn(II), and Cd(II) with a related triazole ligand have been shown to adopt a tetrahedral geometry. gcnayanangal.comresearchgate.net In contrast, Cu(II) complexes with a similar ligand structure have been observed to exhibit a square planar geometry. gcnayanangal.comresearchgate.net The specific geometry adopted is influenced by factors such as the nature of the metal ion, the metal-to-ligand ratio, and the presence of counter-ions or solvent molecules.

Metal IonCoordination GeometryReference
Ni(II)Tetrahedral gcnayanangal.comresearchgate.net
Cu(II)Square Planar gcnayanangal.comresearchgate.net
Zn(II)Tetrahedral gcnayanangal.comresearchgate.net
Cd(II)Tetrahedral gcnayanangal.comresearchgate.net

Spectroscopic Signatures of Metal-Ligand Coordination

The coordination of this compound to a metal center induces noticeable changes in its spectroscopic properties. These changes provide valuable insights into the nature of the metal-ligand bonding.

FTIR Spectroscopy: In the Fourier-transform infrared (FTIR) spectrum, coordination to a metal ion typically leads to shifts in the vibrational frequencies of the functional groups involved in bonding. For instance, the C=N stretching vibration of the triazole and pyridine rings may shift to a lower or higher frequency upon complexation. gcnayanangal.com The disappearance of the S-H stretching band in related thiol-containing ligands is a clear indication of deprotonation and coordination through the sulfur atom. gcnayanangal.com Similar changes would be expected for the O-H band of the phenol group in the title compound upon its coordination to a metal.

UV-Vis Spectroscopy: The electronic absorption spectra of the metal complexes in the ultraviolet-visible (UV-Vis) region can provide information about the d-d electronic transitions of the metal ion and charge transfer bands. The positions and intensities of these bands are sensitive to the coordination geometry and the ligand field strength.

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy is a powerful technique for studying the structure of diamagnetic metal complexes in solution. Upon coordination, the chemical shifts of the protons and carbons in the ligand are altered due to changes in the electronic environment. gcnayanangal.com The magnitude of these changes can provide clues about the coordination sites. gcnayanangal.com

gcnayanangal.com
Spectroscopic TechniqueObserved Changes Upon CoordinationReference
FTIRShift in C=N stretching vibrations. gcnayanangal.com
UV-VisAppearance of d-d transition and charge transfer bands. gcnayanangal.com
NMRChanges in the chemical shifts of ligand protons and carbons.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of the metal complexes are intrinsically linked to the nature of the metal ion and the ligand field environment created by this compound.

Magnetic Susceptibility Measurements of Transition Metal Complexes

Magnetic susceptibility measurements provide information about the number of unpaired electrons in a transition metal complex and can help in determining the spin state of the metal ion. For instance, in related triazole complexes, the magnetic moments of Ni(II) and Cu(II) complexes have been found to be consistent with their expected paramagnetic nature. gcnayanangal.comresearchgate.netresearchgate.net The magnetic properties of trinuclear transition metal complexes with bridging triazole derivatives have also been investigated, revealing antiferromagnetic interactions between the metal centers. mdpi.com

Metal ComplexMagnetic Moment (B.M.)Magnetic BehaviorReference
Ni(II) Complex3.12Paramagnetic researchgate.net
Cu(II) Complex1.95Paramagnetic researchgate.net
Zn(II) Complex-Diamagnetic researchgate.net
Cd(II) Complex-Diamagnetic researchgate.net

Supramolecular Assembly and Metal-Organic Frameworks

The ability of this compound to form extended structures through both coordination bonds and noncovalent interactions makes it a valuable building block for the construction of supramolecular assemblies and metal-organic frameworks (MOFs).

Anion-Mediated Supramolecular Entities Formed by Ligand Salts

The formation of supramolecular entities is significantly influenced by the interplay of noncovalent interactions, with anions playing a crucial role in directing the assembly of ligand salts. In systems analogous to this compound, such as 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole, the reaction with various acids leads to the formation of a diverse array of anion-mediated supramolecular structures.

The protonation of the basic nitrogen atoms of the pyridine and/or triazole rings by acids containing anions like chloride, bromide, nitrate, and phosphate results in the formation of ligand salts. These salts then self-assemble into extended networks, where the anion's geometry, size, and charge density are pivotal in determining the final architecture. For instance, hydrogen bonding between the protonated ligand and the anions, as well as with solvent molecules, creates intricate one-, two-, or three-dimensional structures.

Detailed research findings on related compounds have shown that different anions can lead to vastly different supramolecular arrangements, including bricklayer, columnar, zig-zag, and helical patterns. The ability of the ligand to act as a hydrogen bond donor and acceptor, combined with the coordinating and hydrogen-bonding capabilities of the anions, drives the formation of these complex entities.

Table 1: Examples of Anion-Mediated Supramolecular Architectures in Related Pyridyl-Triazole Systems

Ligand System Anion Resulting Supramolecular Architecture
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole Phosphate (H₂PO₄⁻) Cyclic hexameric cluster of anions stabilized by the ligand
4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole Sulfate (SO₄²⁻) with water Cyclic tetramer of anions and water molecules

While direct studies on this compound are not extensively available, the principles derived from closely related structures strongly suggest its potential to form a rich variety of anion-templated supramolecular assemblies.

Self-Assembly Processes of Ligand Systems

The self-assembly of this compound with metal ions is a process governed by the coordination preferences of the metal center and the geometric and electronic properties of the ligand. The presence of multiple coordination sites allows for the formation of a wide range of metallosupramolecular architectures, from discrete polynuclear complexes to extended coordination polymers.

The pyridine nitrogen and the adjacent nitrogen of the triazole ring can act as a chelating unit, while the other triazole nitrogen can bridge to another metal center, leading to the formation of polynuclear species. The phenolic hydroxyl group can also participate in coordination upon deprotonation, further increasing the structural diversity of the resulting complexes.

In related systems, the self-assembly process is highly dependent on factors such as the metal-to-ligand ratio, the nature of the counter-anion, the solvent system, and the reaction temperature. For example, with transition metals like iron(II), discrete octahedral complexes of the type [Fe(L)₂]²⁺ can form. These monomeric units can then be linked into coordination polymers through the action of other metal ions or bridging ligands.

The principles of metallosupramolecular self-assembly suggest that this compound is a promising candidate for the construction of functional materials with interesting magnetic, optical, or catalytic properties.

Structural Transformations in Coordination Spheres under Varied Conditions

The coordination sphere of metal complexes involving pyridyl-triazole ligands can be dynamic, undergoing structural transformations in response to external stimuli such as changes in temperature, pressure, or the chemical environment (e.g., solvent or guest molecules). These transformations are of significant interest for the development of molecular switches and sensors.

Solvent molecules can also play a critical role in the structure of the coordination sphere. The inclusion or removal of solvent molecules from the crystal lattice can lead to significant structural rearrangements, sometimes triggering a spin state change in SCO-active compounds. These solvent-mediated transformations highlight the sensitivity of the coordination environment to the immediate surroundings.

Table 3: Stimuli-Induced Structural Transformations in Related Pyridyl-Triazole Complexes

Stimulus Observed Transformation System
Temperature Reversible spin crossover from low-spin to high-spin. [Fe(abpt)₂(NCS)₂] (abpt = 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole)
Pressure Can induce a more complete spin transition to the low-spin state. Polymorphs of [Fe(abpt)₂(NCS)₂]

The potential for this compound to form coordination complexes that exhibit such dynamic behavior is high, given its structural similarities to well-studied SCO ligands. The interplay between the electronic properties of the phenol group and the coordination environment could lead to novel stimuli-responsive materials.

Advanced Applications and Mechanistic Investigations

Catalytic Applications of Metal Complexes Derived from the Ligand

The structural framework of 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol, possessing multiple nitrogen heteroatoms and a phenolic oxygen, makes it an excellent chelating ligand for a variety of transition metals. The resulting metal complexes are subjects of research for their potential catalytic activities.

Electrocatalytic Activity (e.g., oxygen reduction reactions)

While direct studies on the electrocatalytic activity of metal complexes derived specifically from this compound are not extensively documented, the broader class of pyridyl- and triazole-containing ligands shows significant promise in this area. Metal complexes incorporating pyridyl aroyl hydrazone ligands, which share structural similarities, have been investigated for the electrocatalytic hydrogen evolution reaction (HER). nih.govnih.gov These studies reveal that the ligand's structure plays a crucial role, often facilitating a ligand-centered, metal-assisted catalysis pathway. nih.govnih.gov For instance, complexes of Ni(II), Fe(II), and Co(II) with pyridyl aroyl hydrazone ligands have demonstrated electrocatalytic activity for proton reduction. nih.gov The redox-active nature of the ligand, coupled with available protonation sites, is key to this functionality. nih.gov It is plausible that complexes of this compound could exhibit similar electrocatalytic properties, with the pyridine (B92270) and triazole nitrogens coordinating the metal center while the phenol (B47542) group could modulate the electronic properties or participate in proton-relay mechanisms, an area ripe for future investigation.

Potential as Ligands in Other Transition Metal Catalysis (e.g., CuAAC)

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, relies heavily on the design of stabilizing ligands. Pyridyl-triazole scaffolds are recognized as versatile and effective ligands in transition metal chemistry. nih.gov Metal complexes formed with these ligands have proven to be effective catalysts in a range of cross-coupling reactions. For example, a palladium(II) complex featuring a bis(1,2,3-triazolyl-pyridine) ligand has been successfully employed as a catalyst for the Suzuki–Miyaura coupling reaction in aqueous media. rsc.org Similarly, copper(I) complexes with novel pyridyl-triazolyl phosphine (B1218219) ligands have been shown to be excellent catalysts for C-O coupling reactions between phenols and aryl bromides under mild conditions. nih.gov

While not acting as a catalyst for the CuAAC reaction itself, the this compound ligand could be synthesized via a CuAAC reaction. Subsequently, its metal complexes, particularly with palladium or copper, hold potential for application in other catalytic transformations, leveraging the stable coordination environment provided by the pyridyl and triazolyl nitrogen atoms. rsc.orgchemistryviews.org

Mechanistic Studies of Chemical Reactivity and Molecular Interactions

Understanding the fundamental mechanisms of how this compound interacts with other molecules and surfaces is crucial for optimizing its applications.

Molecular Docking Studies for Elucidating Binding Mechanisms with Biological Macromolecules (e.g., enzyme active sites)

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target. Although specific docking studies on this compound are not widely reported, research on analogous heterocyclic structures provides significant insight into its potential interactions.

Studies on various triazole, pyridine, and pyrazole (B372694) derivatives show that these scaffolds can effectively bind to the active sites of enzymes like GlcN-6-P synthase, sterol 14α-demethylase (CYP51), and histone deacetylase 2 (HDAC2). researchgate.netajchem-a.comacs.org The binding is typically governed by a combination of interactions:

Hydrogen Bonding: The nitrogen atoms of the triazole and pyridine rings can act as hydrogen bond acceptors, while the hydroxyl group of the phenol moiety can act as both a hydrogen bond donor and acceptor.

Pi-Pi Stacking: The aromatic character of the pyridine, phenol, and triazole rings allows for favorable π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in an enzyme's active site.

For example, in a study of imidazolo-triazole hydroxamic acid derivatives, a designed molecule showed a strong binding energy of -8.7 kcal/mol with the HDAC2 receptor, surpassing the standard drug. ajchem-a.com These findings suggest that this compound possesses the necessary structural features to be a viable candidate for binding to various biological macromolecules, a hypothesis that warrants exploration through dedicated docking and biological studies.

Investigation of Antioxidant Mechanisms at a Chemical Level (e.g., radical scavenging pathways, metal chelation mechanisms)

The antioxidant potential of phenolic compounds is well-established, and the inclusion of a triazole moiety can enhance this activity. ni.ac.rsresearchgate.net The antioxidant mechanism of this compound is likely multifaceted, involving radical scavenging and potentially metal chelation.

Radical Scavenging Pathways: The primary mechanism for phenolic antioxidants is hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it. frontiersin.org The resulting phenoxyl radical is stabilized by resonance delocalization across the aromatic ring.

Another significant mechanism is Sequential Proton Loss Electron Transfer (SPLET). In polar solvents, the phenolic proton can be transferred first, followed by the transfer of an electron. Studies on 1,2,4-triazole-3-thiones derived from phenolic acids have shown through DFT calculations that the SPLET mechanism is often the dominant pathway, as indicated by lower proton affinity (PA) values compared to bond dissociation enthalpy (BDE) values. ni.ac.rsresearchgate.net The presence of the triazole ring can further stabilize the resulting radical species through delocalization of the unpaired electron. researchgate.net

Table 1: Comparison of Antioxidant Activity for Phenolic Acids and their 1,2,4-Triazole-3-thione Derivatives Data extracted from studies on structurally related compounds to illustrate the enhancing effect of the triazole moiety.

Parent Phenolic AcidAntioxidant Activity (IC50 in µM) of Phenolic AcidAntioxidant Activity (IC50 in µM) of Triazole DerivativeReference
Protocatechuic acid22.7114.63 ni.ac.rsresearchgate.net
Gallic acid35.1712.66 ni.ac.rsresearchgate.net

Metal Chelation: The nitrogen atoms in the pyridine and triazole rings provide excellent sites for chelating pro-oxidant metal ions like Fe²⁺ and Cu²⁺. By binding these metals, the molecule can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals. This dual-action capability of simultaneous radical scavenging and metal chelation makes this compound a potentially potent antioxidant. researchgate.net

Adsorption Mechanisms in Corrosion Inhibition Studies

Triazole derivatives are widely recognized as effective corrosion inhibitors for metals, particularly steel in acidic environments. nih.gov The mechanism of inhibition is based on the adsorption of the inhibitor molecule onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.gov The adsorption of this compound is expected to involve a combination of physical and chemical processes.

Adsorption Model: The adsorption process of triazole inhibitors on a metal surface is often described by the Langmuir adsorption isotherm. rsc.orgroyalsocietypublishing.org This model assumes the formation of a monolayer of the inhibitor on the metal surface. The strength and nature of this adsorption can be inferred from the thermodynamic parameter, the standard free energy of adsorption (ΔG°ads).

Physisorption: This involves electrostatic interactions between the charged metal surface (positively charged in acidic media) and protonated forms of the inhibitor molecule. Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption. nih.gov

Chemisorption: This is a stronger interaction involving charge sharing or coordinate bond formation between the d-orbitals of the metal atoms and the lone pair electrons of the heteroatoms (N, O) and the π-electrons of the aromatic rings. nih.gov Values of ΔG°ads around -40 kJ/mol or more negative indicate chemisorption. nih.gov

For many triazole derivatives, the observed ΔG°ads values suggest a mixed-mode adsorption mechanism, combining both physisorption and chemisorption. nih.govroyalsocietypublishing.org

Table 2: Adsorption Parameters for Triazole-Based Corrosion Inhibitors on Steel Illustrative data from studies on related triazole derivatives.

Inhibitor CompoundΔG°ads (kJ/mol)Proposed Adsorption MechanismReference
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)-36.7Mixed (Physisorption & Chemisorption) nih.gov
ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate (B1210297)-37.12Mixed (Physisorption & Chemisorption) rsc.org
2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide-36.21Mixed (Physisorption & Chemisorption) rsc.org

The structure of this compound is well-suited for effective adsorption. The multiple nitrogen atoms of the triazole and pyridine rings, the oxygen atom of the phenol group, and the delocalized π-electrons from all three aromatic rings can act as active centers for chemisorption on the steel surface, leading to the formation of a stable, protective film. researchgate.net

Applications in Materials Science (Chemical Principles)

The application of this compound in materials science is primarily rooted in its capacity to act as a multidentate ligand, coordinating with metal centers to form discrete complexes or extended coordination polymers like metal-organic frameworks (MOFs). The electronic properties of the resulting materials are a product of the interplay between the organic ligand and the metal ion.

Coordination complexes incorporating ligands similar to this compound are known to exhibit significant luminescent properties. The emission in such complexes can originate from the ligand itself (intraligand charge transfer), from the metal center, or from a charge transfer between the metal and the ligand. The pyridine and triazole moieties of the ligand play a crucial role in coordinating to metal ions, while the phenol group can influence the electronic properties of the molecule and participate in hydrogen bonding.

For instance, luminescent metal-organic frameworks (LMOFs) constructed from pyridine-functionalized organic linkers have shown great promise. A novel pillared-layered entangled luminescent metal–organic framework, [Zn2(bpdc)2(BPyTPE)], where BPyTPE is (E)-1,2-diphenyl-1,2-bis(4-(pyridin-4-yl)phenyl)ethene, exhibits strong blue-green emission with an exceptionally high fluorescence quantum yield of 99%. rsc.org This highlights the potential of pyridyl-containing ligands to create highly emissive materials when incorporated into coordination networks.

Similarly, a tetraphenylpyrazine-based LMOF, [Zn3(TPyTPP)0.5(BDC)3]·8DMF, which also contains pyridyl groups for coordination, has been successfully prepared and characterized. nih.gov The luminescence of these frameworks is often sensitive to the presence of certain analytes, making them suitable for chemical sensing applications.

Complex/FrameworkMetal IonEmission Maxima (nm)Quantum Yield (%)Reference
[Zn2(bpdc)2(BPyTPE)]Zn(II)Blue-green99 rsc.org
[Zn3(TPyTPP)0.5(BDC)3]·8DMFZn(II)Not specifiedNot specified nih.gov
[Ir(tfmppy)2(f-Hoxd-ph)]Ir(III)519-537 (Green)10-53 rsc.org
Zwitterionic monoboron complexes with 8-hydroxyquinolin-5-sulfonate and pyridineboronic acidBoronBluish-greenNot specified mdpi.com

This table presents data for analogous compounds to illustrate the potential optoelectronic properties.

The presence of multiple functional groups and heteroatoms in this compound makes it an excellent candidate for the development of chemical sensors and recognition systems. The triazole and pyridine nitrogen atoms can act as hydrogen bond acceptors and metal coordination sites, while the phenolic hydroxyl group can serve as a hydrogen bond donor.

A notable example of a similar molecular scaffold being used for chemical sensing is the chemosensor 3-phenyl-7-(pyrid-2-yl)- rsc.orgnih.govnih.govtriazolo[1,5-a]pyridine (PhPTP). nih.gov When solubilized in water with the aid of cyclodextrins, this system exhibits high sensitivity and selectivity for Fe(II) ions through fluorescence quenching. nih.gov This demonstrates that the combination of pyridine and triazole moieties can be effectively utilized for the recognition of specific metal cations.

Furthermore, the supramolecular chemistry of bis(1,2,3-triazolyl)pyridine macrocycles has been explored for anion binding. rsc.orgchemrxiv.org These macrocycles can bind halide and oxalate (B1200264) anions, and when complexed with Pd(II), they show strong binding to halide anions. rsc.orgchemrxiv.org This suggests that this compound could be functionalized to create receptors for various ions and small molecules.

Future Directions in Research on this compound

The research on this compound and its derivatives is still in its early stages, with significant potential for growth. Future research is likely to focus on several key areas.

A promising future direction is the chemical modification of the this compound scaffold to fine-tune its properties. Introducing different substituents on the phenyl or pyridine rings can alter the electronic and steric characteristics of the ligand, thereby influencing the properties of its metal complexes. For example, the synthesis of a series of thirteen new substituted 1,2,4-triazoles based on the 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole backbone has been reported to explore their coordination chemistry and potential for spin crossover phenomena. ncl.ac.uk This approach of creating a library of related ligands can lead to the discovery of materials with optimized properties for specific applications.

The self-assembly of this compound with different metal ions can lead to a variety of coordination architectures, from simple mononuclear complexes to intricate three-dimensional frameworks. The exploration of these architectures is a key area for future research. The synthesis of a novel bis(1,2,3-triazolyl-pyridine) ligand on an ortho-phthalic acid platform has been shown to form a 1:1 metal-ligand complex with PdCl2, where the ligand bridges the two side-arms of the phthalic acid platform. rsc.org This demonstrates the potential for creating unique coordination geometries by designing ligands with specific spatial arrangements of coordinating groups. The study of how different metal ions and reaction conditions influence the resulting structures will be crucial for developing materials with desired properties, such as porosity, catalytic activity, or specific magnetic behavior.

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and properties of molecules and materials. Future research will likely see an increased use of theoretical modeling to predict the properties of coordination complexes of this compound and its derivatives. DFT calculations have been successfully used to investigate the molecular and electronic structure of related pyridine-based 1,2,4-triazole (B32235) compounds. nih.gov Such studies can provide insights into the nature of metal-ligand bonding, the energies of molecular orbitals (HOMO and LUMO), and the vibrational and electronic spectra of the complexes. inorgchemres.orgepstem.net This predictive capability can guide the synthetic efforts towards the design of new functional materials with tailored optoelectronic or recognition properties.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 4-[5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]phenol, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of hydrazide or thiosemicarbazide precursors. A validated route includes:

Condensation of isonicotinohydrazide with substituted thioureas or carbonyl derivatives.

Cyclization under basic conditions (e.g., NaOH in methanol at 60–80°C) to form the triazole core .
Optimization strategies :

  • Vary solvent systems (e.g., ethanol vs. DMF) to improve reaction kinetics.
  • Adjust stoichiometry of reactants (1:1.2 molar ratio) to minimize side products.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) and purify via recrystallization (ethanol/water) .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

A combination of spectroscopic and chromatographic methods is critical:

  • ¹H/¹³C NMR : Confirm structural integrity by identifying aromatic protons (δ 7.2–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
  • LC-MS : Determine molecular weight (e.g., [M+H]+ peak at m/z 267.1) and assess purity (>95%) .
  • Elemental analysis : Validate empirical formula (C₁₃H₁₀N₄O) with <0.3% deviation .

Q. How should initial biological activity screening be designed to evaluate this compound’s potential?

  • Enzyme inhibition assays : Use fluorometric or colorimetric methods (e.g., acetylcholinesterase inhibition at 10–100 μM concentrations) .
  • Cellular viability assays : Employ MTT or resazurin reduction in cancer cell lines (e.g., HepG2, MCF-7) with 24–72 hr exposure .
  • Dose-response curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) to quantify potency .

Q. What are the key stability considerations for this compound under laboratory storage conditions?

  • Thermal stability : Store at −20°C in amber vials to prevent degradation (TGA shows decomposition >200°C).
  • Photostability : Avoid UV light exposure; conduct accelerated stability studies (ICH Q1A guidelines) .
  • Solubility : Use DMSO stock solutions (50 mM) with aliquots to prevent freeze-thaw cycles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological efficacy?

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the phenyl ring to improve target binding (e.g., 1.5-fold increase in kinase inhibition) .
  • Bioisosteric replacement : Replace the pyridinyl group with quinoline analogs to enhance lipophilicity (logP optimization via HPLC) .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical hydrogen-bonding motifs .

Q. How can contradictions in reported biological activities of structurally similar analogs be resolved?

  • Standardized assays : Re-evaluate conflicting data using uniform protocols (e.g., ATP concentration in kinase assays) .
  • Co-crystallization studies : Resolve binding ambiguities via X-ray diffraction (e.g., PDB deposition for target-ligand complexes) .
  • Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., solvent polarity, cell passage number) .

Q. What computational strategies are recommended for predicting off-target interactions or toxicity?

  • Molecular docking : Use AutoDock Vina to screen against the human proteome (e.g., selectivity over hERG channels) .
  • ADME prediction : Employ SwissADME to assess BBB permeability (TPSA <90 Ų) and cytochrome P450 inhibition .
  • ToxCast profiling : Leverage EPA’s database to predict endocrine disruption potential .

Q. What formulation challenges arise in preclinical development, and how can they be addressed?

  • Poor aqueous solubility : Use nanoemulsions (e.g., 100–200 nm particles via high-pressure homogenization) or cyclodextrin inclusion complexes .
  • Plasma protein binding : Characterize via equilibrium dialysis (≥90% binding requires dose adjustment) .
  • Metabolic stability : Perform microsomal assays (human liver microsomes, NADPH cofactor) to identify CYP-mediated oxidation hotspots .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.